molecular formula C17H26N2O3 B108281 N-Isopropyl L-Z-isoleucinamide CAS No. 1423037-44-8

N-Isopropyl L-Z-isoleucinamide

Cat. No.: B108281
CAS No.: 1423037-44-8
M. Wt: 306.4 g/mol
InChI Key: ASGOSUHDCGODBA-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl L-Z-isoleucinamide: is a complex organic compound with a unique structure that includes a carbamate group, a phenylmethyl ester, and a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl L-Z-isoleucinamide typically involves the reaction of an appropriate amine with a carbamoyl chloride in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the phenylmethyl ester group.

    Reduction: Reduction reactions may target the carbamate group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential as a drug candidate or as a precursor to bioactive molecules. Its ability to interact with biological targets makes it of interest in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its unique properties may enhance the performance of these products.

Mechanism of Action

The mechanism of action of N-Isopropyl L-Z-isoleucinamide involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Carbamic acid, N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(1S)-1-[[(1S)-1-formyl-2-[[(3S)-2-oxo-3-pyrrolidinyl]ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester
  • Carbamic acid, N-[4-chloro-2-fluoro-5-[[(methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester

Uniqueness: The unique combination of a carbamate group, a phenylmethyl ester, and a chiral center distinguishes N-Isopropyl L-Z-isoleucinamide from other similar compounds. This structure imparts specific reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGOSUHDCGODBA-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.